Ethyl 2-(5-fluoro-2-nitrophenyl)acetate
Overview
Description
Ethyl 2-(5-fluoro-2-nitrophenyl)acetate is a chemical compound with the molecular formula C10H10FNO4 . It has a molecular weight of 227.19 . It is typically in the form of a solid .
Synthesis Analysis
The synthesis of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate involves several steps. One method involves the use of sodium thiomethoxide in dimethyl sulfoxide (DMSO) at room temperature . Another method involves the use of sodium hydride in N,N-dimethyl-formamide at temperatures ranging from 20 to 100°C . Yet another method involves the use of acetic acid and iron at 100°C .Molecular Structure Analysis
The SMILES string for Ethyl 2-(5-fluoro-2-nitrophenyl)acetate isCCOC(COC1=CC(F)=CC=C1N+=O)=O
. The InChI key is QZZLVMOMZIKKFW-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
Ethyl 2-(5-fluoro-2-nitrophenyl)acetate is a solid at room temperature . It is typically stored at room temperature . The compound is stable under normal conditions .Scientific Research Applications
Nucleophilic Displacement Reactions
- Study on Kinetics of Reactions with Substituted α-Halogenopyridines : Research has been conducted on the kinetics of reactions involving substituted α-halogenopyridines and anilines, including N-methyl and N-ethyl anilines in ethanol or ethyl acetate. This study provides insights into the behavior of similar compounds in reactions, which can be relevant for understanding the applications of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate in various chemical processes (Brewis et al., 1974).
Thermodynamic Properties
- Solubility and Thermodynamic Properties : The solubility and thermodynamic properties of related nitrophenyl compounds in ethyl acetate have been investigated, which can offer insights into the behavior of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate under various conditions (Sobechko et al., 2021).
Synthesis and Catalysis
- Synthesis of Related Compounds : Research into the synthesis of related compounds such as Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, which are structurally similar to Ethyl 2-(5-fluoro-2-nitrophenyl)acetate, offers valuable information about potential synthetic routes and applications (Anzini et al., 2008).
- Hydrolysis of Esters : Studies on the hydrolysis of esters in the presence of solid acid catalystCs2.5H0.5PW12O40, including reactions with compounds like 2-nitrophenyl acetate, provide insights into catalytic processes that could be applicable to Ethyl 2-(5-fluoro-2-nitrophenyl)acetate (Kimura et al., 1997).
Chemical Synthesis and Characterization
- Synthesis of Fluoro-Nitrophenyl Compounds : Research focused on the synthesis of compounds like 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate can provide parallels for synthesizing and manipulating Ethyl 2-(5-fluoro-2-nitrophenyl)acetate, enhancing understanding of its potential applications (Wang Da-hui, 2010).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(5-fluoro-2-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNDAZGQHXNRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228907 | |
Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-fluoro-2-nitrophenyl)acetate | |
CAS RN |
121303-77-3 | |
Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121303-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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